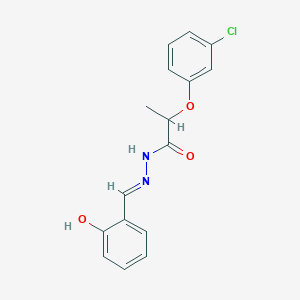![molecular formula C22H33N3O2 B6112621 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6112621.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine, also known as A-401, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. A-401 belongs to the class of compounds known as piperidine derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. These neurotransmitters play a key role in the regulation of neuronal activity, and their modulation by 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine may explain its anticonvulsant and analgesic properties.
Biochemical and physiological effects:
Studies have shown that 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine can modulate the activity of certain ion channels in the brain, such as the voltage-gated sodium channels and the NMDA receptors. These channels play a key role in the regulation of neuronal activity, and their modulation by 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine may explain its anticonvulsant and analgesic properties.
実験室実験の利点と制限
One advantage of using 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine in laboratory experiments is its potent anticonvulsant activity, which makes it a useful tool for studying the mechanisms underlying epilepsy. Additionally, its analgesic and anti-inflammatory properties make it a useful tool for studying pain and inflammation. However, one limitation of using 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine in laboratory experiments is its potential toxicity, which must be carefully monitored.
将来の方向性
There are several potential future directions for research on 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine. One possible direction is the development of more potent and selective analogs of 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine, which may have improved therapeutic properties. Another possible direction is the investigation of the potential use of 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine and its potential side effects.
合成法
The synthesis of 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine involves several steps, including the reaction of piperidine with acetic anhydride to form N-acetyl piperidine, which is then reacted with 4-isopropylbenzylamine to form the corresponding amine. The amine is then reacted with phosgene to form the corresponding carbamate, which is subsequently hydrolyzed to yield 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine.
科学的研究の応用
1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine possesses potent anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Additionally, 1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
1-[4-[3-(4-propan-2-ylanilino)piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-16(2)18-6-8-20(9-7-18)23-21-5-4-12-25(15-21)22(27)19-10-13-24(14-11-19)17(3)26/h6-9,16,19,21,23H,4-5,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOKQFLMVHLABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(4-morpholinyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6112544.png)
![3-[1-(hydroxymethyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6112559.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(2-methylphenoxy)methyl]piperidine](/img/structure/B6112565.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6112567.png)
![methyl 5-oxo-5-({1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}amino)pentanoate](/img/structure/B6112574.png)
![6-methoxy-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6112598.png)
![methyl 1-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6112606.png)
![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6112616.png)
![4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B6112627.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B6112631.png)
![3-{[benzyl(methyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6112646.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6112649.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B6112652.png)